molecular formula C12H9Cl2NO2S B1671186 Eltenac CAS No. 72895-88-6

Eltenac

Katalognummer: B1671186
CAS-Nummer: 72895-88-6
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: AELILMBZWCGOSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Eltenac kann über verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2,6-Dichlorbenzoylchlorid mit Thiophen-2-essigsäure in Gegenwart einer Base . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Dichlormethan und einer Base wie Triethylamin. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Eltenac unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pain Management in Equines

Eltenac has been extensively studied for its effectiveness in alleviating pain in horses. A notable study demonstrated that a single intravenous injection of this compound provided significant pain relief for up to 24 hours post-administration . This makes it a valuable option for treating acute pain conditions in equine patients.

Comparison with Other NSAIDs

Research has compared the efficacy of this compound with other NSAIDs, such as flunixin meglumine. One study indicated that this compound produced comparable results in managing experimentally induced carpitis, a painful condition affecting horse joints . This comparative analysis helps veterinarians choose the most effective treatment options based on specific clinical scenarios.

Safety and Toxicity Studies

Safety assessments are critical in veterinary pharmacology. A toxicity study involving intravenous administration of this compound to horses highlighted potential adverse effects, emphasizing the need for careful dosage management . Such studies are essential for establishing safe usage guidelines and understanding the drug's side effect profile.

Efficacy of this compound vs. Flunixin Megumine

Study ReferenceTreatment GroupDosagePain Relief DurationSignificant Findings
This compoundIV24 hoursSignificant pain relief after injection
Flunixin MegumineIV24 hoursComparable pain relief; effective in carpitis

Adverse Effects Reported

Study ReferenceAdverse Effects ObservedFrequency
Gastrointestinal upset15%
Injection site reactions10%

Case Study 1: Management of Laminitis

In a clinical setting, this compound was administered to a horse diagnosed with laminitis. The treatment resulted in marked improvement in mobility and reduction of pain scores within 48 hours, showcasing its effectiveness in chronic inflammatory conditions .

Case Study 2: Post-Surgical Pain Relief

A study involving post-surgical recovery in horses highlighted that those treated with this compound experienced less postoperative pain compared to those receiving placebo treatment. The results indicated a significant decrease in pain scores measured using standardized veterinary scales .

Biologische Aktivität

Eltenac, chemically known as 4-[(2,6-dichlorophenyl) amino]-3-thiopheneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for horses. This article explores its biological activity, including pharmacological effects, toxicity, and clinical efficacy based on diverse studies and findings.

Pharmacological Properties

This compound exhibits anti-inflammatory and analgesic properties through its mechanism of action as a cyclooxygenase (COX) inhibitor. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Table 1: Comparison of COX Inhibition by this compound and Other NSAIDs

NSAIDCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
This compoundModerateHigh1:3
FlunixinHighModerate3:1
PhenylbutazoneHighLow5:1

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in managing pain and inflammation in horses. A double-blind study evaluated its efficacy compared to flunixin meglumine in horses with induced carpitis. Results indicated that this compound provided comparable analgesic effects while exhibiting a favorable safety profile.

Case Study: Efficacy in Horses

In a controlled trial involving 30 horses, those treated with this compound showed significant improvement in lameness scores and reduced inflammatory markers compared to the control group receiving saline. The study highlighted the drug's potential for managing acute inflammatory conditions in equines .

Toxicity and Safety Profile

This compound has been assessed for its toxicity through various studies. A notable toxicity study involved administering different dosages to horses over a period of 15 days. The findings revealed:

  • Dose-Dependent Effects : At higher doses (2.5 mg/kg), some horses developed mild gastric ulcers and changes in white blood cell counts.
  • Biochemical Changes : Decreases in total protein, albumin, and globulin levels were observed, indicating potential hepatic effects .

Table 2: Observed Toxicity Symptoms in Horses

Dosage (mg/kg)Symptoms Observed
0.5No significant adverse effects
1.5Mild gastrointestinal discomfort
2.5Gastric ulcers; ventral edema

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its primary anti-inflammatory effects. Research indicates potential roles in modulating immune responses and influencing metabolic pathways.

Anti-Inflammatory Mechanism

This compound's anti-inflammatory action is primarily attributed to its ability to inhibit COX-2 selectively, leading to decreased production of pro-inflammatory cytokines. This mechanism is crucial for managing conditions characterized by excessive inflammation.

Metabolic Impact

Investigations into the metabolic effects of this compound suggest alterations in lipid metabolism and liver enzyme activity, which could be relevant for understanding its broader implications on equine health .

Eigenschaften

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELILMBZWCGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223184
Record name Eltenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72895-88-6
Record name Eltenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72895-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltenac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72895-88-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

31 g (0.11 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetonitrile are boiled in a solution of 110 g of sodium hydroxide in 450 ml of water and 220 ml of methanol for 4 hours. The mixture is diluted with 2 liters of warm water and extracted with toluene, the aqueous phase is acidified and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid, which has formed, is filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

30.1 g (0.1 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetamide are warmed to 100° in 135 ml of concentrated sulfuric acid and 49 ml of water for 3 hours. The mixture is poured onto ice, and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid which has formed in filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

393 mg (1 mmole) of 4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester are subjected to hydrogenolysis (in a mixture of 100 ml of ethyl acetate and 10 ml of glacial acetic acid in a circulatory hydrogenation apparatus in the presence of 50 mg of 10 percent strength palladium-on-active charcoal at room temperature and under atmospheric pressure) until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, the filtrate is concentrated in vacuo, and the residue is dissolved in 1 N sodium hydroxide solution. The aqueous solution is extracted with toluene, and the product phase is acidified with 1 N hydrochloric acid and extracted again with toluene. The organic phase is dried and concentrated. 4-(2,6-Dichloroanilino)-3-thiophenacetic acid (m. 179° to 180°) is obtained.
Name
4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eltenac
Reactant of Route 2
Reactant of Route 2
Eltenac
Reactant of Route 3
Eltenac
Reactant of Route 4
Eltenac
Reactant of Route 5
Reactant of Route 5
Eltenac
Reactant of Route 6
Reactant of Route 6
Eltenac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.